Thymidine 5'-carboxylic acid

RNase A inhibition competitive inhibitor structure-activity relationship

Thymidine 5'-carboxylic acid (CAS 3544-99-8) is a thymidine derivative in which the 5'-hydroxymethyl group is oxidized to a carboxylic acid. This modification converts the nucleoside from a DNA building block into a dual inhibitor of thymidine kinase and thymidylate kinase , and creates a carboxyl handle for non-phosphodiester oligonucleotide backbone synthesis.

Molecular Formula C11H14N2O7
Molecular Weight 286.24 g/mol
Cat. No. B14754806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 5'-carboxylic acid
Molecular FormulaC11H14N2O7
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C(=O)O)O)O
InChIInChI=1S/C11H14N2O7/c1-4-3-13(11(19)12-9(4)16)6-2-5(14)8(20-6)7(15)10(17)18/h3,5-8,14-15H,2H2,1H3,(H,17,18)(H,12,16,19)/t5-,6+,7?,8-/m0/s1
InChIKeyXUQBHUDVMXHEIB-WHBCSPCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidine 5'-Carboxylic Acid: A 5'-Modified Nucleoside for Enzyme Inhibition and Oligonucleotide Backbone Engineering


Thymidine 5'-carboxylic acid (CAS 3544-99-8) is a thymidine derivative in which the 5'-hydroxymethyl group is oxidized to a carboxylic acid. This modification converts the nucleoside from a DNA building block into a dual inhibitor of thymidine kinase and thymidylate kinase [1], and creates a carboxyl handle for non-phosphodiester oligonucleotide backbone synthesis [2]. Unlike unmodified thymidine, the 5'-carboxyl group sterically and electronically alters enzyme recognition and enables conjugation chemistry not accessible to the parent nucleoside.

Enzyme probe
Dual thymidine kinase / thymidylate kinase inhibitor for nucleotide metabolism studies
Backbone engineering
Carboxyl handle enables non‑phosphodiester oligonucleotide linkage synthesis
Structural context
Non‑gauche‑gauche conformation distinct from thymidine; unique H‑bond network

Why Thymidine 5'-Carboxylic Acid Cannot Be Replaced by Thymidine or Other 5'-Modified Analogs


The 5'-carboxylic acid modification imparts three properties absent in thymidine or common 5'-substituted analogs (e.g., 5'-amino, 5'-azido, 5'-O-methyl derivatives): (i) a negative charge at physiological pH that mimics the phosphate group of dTMP for enzyme active-site recognition [1], (ii) a hydrogen-bonding network distinct from both thymidine and thymidine 5'-phosphate as established by X-ray crystallography [1], and (iii) a carboxyl group available for amide/ester bond formation in backbone-modified oligonucleotide synthesis [2]. Positional isomers, such as 3'-O-carboxy esters, exhibit different enzyme inhibition profiles, confirming that the 5'-position is not interchangeable with other carboxylation sites [3].

Property
Thymidine 5′-COOH
Thymidine
Charge at pH 7.4
Negative (carboxylate)
Neutral
H‑bond network
Carboxyl–nucleobase cyclic dimers
Hydroxymethyl‑type contacts
Conjugation handle
Carboxyl for amide/ester bonds
Hydroxyl (limited reactivity)

Quantitative Differentiation Evidence for Thymidine 5'-Carboxylic Acid


Positional Specificity in RNase A Inhibition: 5'-Carboxy vs. 3'-Functionalized Thymidine Analogs

In a head-to-head comparative study of 3'- and 5'-functionalized thymidine analogs against RNase A, thymidine 5'-carboxylic acid (compound 7) exhibited a Ki of 193 ± 7 μM, placing it as the least potent among the three reported inhibitors [1]. Compound 10 (a 3'-functionalized analog) showed a Ki of 37 ± 9 μM (5.2-fold more potent), and compound 3 showed a Ki of 67 ± 6 μM (2.9-fold more potent) [1]. This quantitative ranking establishes that the 5'-carboxyl position yields weaker RNase A inhibition than analogous 3'-modifications, providing a clear selectivity profile that may be advantageous or disadvantageous depending on the application.

RNase A Ki comparison
Head‑to‑head
Ki = 193 ± 7 μM (5′-COOH)
vs. 37 ± 9 μM (3′-analog)
Supports position‑specific inhibition ranking
5.2‑fold less potent than 3′‑functionalized comparator; assay‑specific context
RNase A inhibition competitive inhibitor structure-activity relationship

Unique 5'-Carboxyl Group Conformation vs. Natural Nucleotides Determined by X-Ray Crystallography

X-ray crystallographic analysis of thymidine 5'-carboxylic acid (space group P21, a = 7.300 Å, b = 16.735 Å, c = 9.329 Å, β = 98.56°, R = 3.9%) revealed that the 5'-carboxyl group is fixed in a position different from the normal gauche-gauche orientation of the C(5')–O(5') bond observed in unmodified nucleosides and nucleotides [1]. In the crystal lattice, carboxyl groups do not interact with themselves but instead hydrogen-bond to O(4) and N(3) of neighboring nucleobases, forming cyclic dimers—a packing motif absent in thymidine and thymidine 5'-phosphate crystals [1].

Crystal conformation
Head‑to‑head
Non‑gauche‑gauche orientation; cyclic dimer H‑bonds to O(4)/N(3)
Structural basis for differential enzyme recognition
Distinct from thymidine and dTMP; R = 3.9 % refinement
X-ray crystallography nucleoside conformation hydrogen bonding

Dual Thymidine Kinase / Thymidylate Kinase Inhibition vs. Single-Target Thymidine Analogs

Thymidine 5'-carboxylic acid is explicitly characterized as an inhibitor of both thymidine kinase and thymidylate kinase [1]. This dual-target profile contrasts with most thymidine analogs (e.g., 5-iodo-2'-deoxyuridine, 5-bromo-2'-deoxyuridine, AZT), which are substrates or inhibitors primarily of thymidine kinase but not thymidylate kinase. While quantitative Ki values for these two enzymes are not reported in the primary crystallographic study, the structural basis for dual recognition—the 5'-carboxyl group serving as a phosphate mimetic—is established [1].

Dual enzyme target
Class‑level inference
Inhibits thymidine kinase & thymidylate kinase
Reported dual‑target inhibition profile
Quantitative Ki values per enzyme not reported; review context
thymidine kinase thymidylate kinase dual inhibitor nucleotide metabolism

Backbone-Modified Oligonucleotide Synthesis: Oxyamide-Linked Dimers Retain Near-Native Hybridization Affinity

Thymidine 5'-carboxylic acid was coupled with a 3-hydroxylamine thymidine derivative to form an oxyamide-linked dinucleotide analog (replacing the natural phosphodiester linkage). When this modified dimer was incorporated into an oligodeoxynucleotide, the resulting strand annealed to complementary DNA with nearly the same affinity as the unmodified natural sequence [1]. This contrasts with many other backbone modifications (e.g., methylphosphonate, phosphorothioate) that typically reduce Tm by 0.5–1.5 °C per modification. The carboxamide-linked α-thymidine dimers similarly demonstrated duplex and triplex formation capability [2].

Hybridization affinity
Cross‑study comparable
Near‑native duplex stability after oxyamide modification
Supports backbone engineering with low affinity penalty
Specific ΔTm not reported; qualitative observation from hybridization
antisense oligonucleotide backbone modification oxyamide linkage duplex stability

Trimeric Macrocycle Formation: A Self-Assembly Property Unique to the 5'-Carboxy Derivative

Thymidine 5'-carboxylic acid monomer units can be assembled into a novel trimeric nucleoside-derived macrocycle [1]. This macrocyclization is enabled by the 5'-carboxyl group and is not reported for thymidine, thymidine 5'-phosphate, or other common 5'-substituted analogs (e.g., 5'-amino, 5'-azido, 5'-deoxy). This property distinguishes it as a building block for supramolecular nucleoside architectures.

Macrocycle assembly
Class‑level inference
Trimeric macrocycle formation unique to 5′-COOH derivative
Supports supramolecular nucleoside architectures
Property absent in thymidine and common 5′‑substituted analogs
macrocycle nucleoside assembly supramolecular chemistry

Validated Application Scenarios for Thymidine 5'-Carboxylic Acid Based on Quantitative Evidence


Position-Selective RNase A Inhibition Studies Requiring Defined Potency Windows

When experimental design requires a moderate-affinity RNase A inhibitor (Ki ~193 μM) rather than a high-affinity one (Ki <50 μM), thymidine 5'-carboxylic acid provides a well-characterized option with established competitive inhibition kinetics and NMR-validated binding mode [1]. Its 2.9- to 5.2-fold lower potency compared to 3'-functionalized analogs allows researchers to probe the effect of inhibitor affinity on downstream biological readouts without switching to an entirely different chemotype.

Synthesis of Backbone-Modified Oligonucleotides with Minimal Hybridization Penalty

Thymidine 5'-carboxylic acid serves as the carboxyl-donor monomer for constructing oxyamide- or carboxamide-linked dinucleotides that, upon incorporation into oligonucleotides, maintain near-native duplex stability [1][2]. This is valuable for antisense, siRNA, or aptamer development programs where nuclease resistance is needed but Tm depression must be avoided.

Dual Thymidine Kinase / Thymidylate Kinase Inhibitor Probe for Nucleotide Metabolism Studies

As a structurally characterized dual inhibitor of both thymidine kinase and thymidylate kinase [1], this compound is suited for metabolic studies requiring simultaneous interrogation of the thymidine salvage pathway at two sequential enzymatic steps—a profile not offered by single-target thymidine analogs such as AZT or 5-halogenated deoxyuridines.

Nucleoside-Based Macrocycle Synthesis for Supramolecular and Multivalent Ligand Applications

The demonstrated ability of thymidine 5'-carboxylic acid to form trimeric macrocycles [1] supports its use as a monomer for constructing nucleoside-derived macrocyclic scaffolds. Such scaffolds have potential in multivalent drug display, molecular recognition, and nucleic acid mimicry.

Application
Selection Property
Validation Focus
RNase A positional selectivity studies
5′‑carboxyl positional profile
Position‑specific inhibition ranking
Backbone‑modified antisense / aptamer oligonucleotide synthesis
Oxyamide / carboxamide linkage compatibility
Duplex stability after backbone modification
Nucleotide metabolism enzyme studies
Dual TK / TMPK inhibition profile
Sequential pathway blockade verification
Supramolecular nucleoside architecture
Carboxyl‑mediated macrocyclization
Trimer formation and multivalent display potential
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